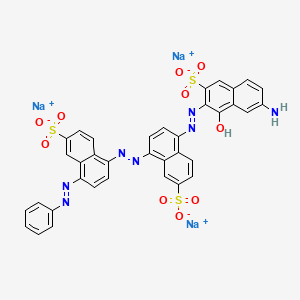
Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-6-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-6-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-6-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with naphthalenesulfonic acid derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves multiple steps, including purification and crystallization, to ensure the final product meets the required quality standards.
化学反应分析
Types of Reactions
Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-6-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The sulfonate groups can participate in substitution reactions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include different aromatic amines and modified azo compounds, which can have varied applications based on their chemical properties.
科学研究应用
Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-6-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
作用机制
The mechanism of action of Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-6-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and electrostatic interactions with various substrates, leading to changes in their properties. The pathways involved often include the formation of complexes with metal ions and interactions with proteins and nucleic acids.
相似化合物的比较
Similar Compounds
- Trisodium 4-((2-hydroxy-1-naphthyl)azo)-3-nitrobenzenesulfonate
- Trisodium 4-((4-nitrophenyl)azo)-1-naphthalenesulfonate
- Trisodium 4-((2-hydroxy-3-naphthyl)azo)-1-naphthalenesulfonate
Uniqueness
Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-6-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate stands out due to its unique combination of functional groups, which confer specific properties such as high solubility in water, stability under various conditions, and intense coloration. These characteristics make it particularly valuable in applications where consistent and vibrant color is essential.
属性
CAS 编号 |
85283-66-5 |
|---|---|
分子式 |
C36H22N7Na3O10S3 |
分子量 |
877.8 g/mol |
IUPAC 名称 |
trisodium;6-amino-4-hydroxy-3-[[4-[(4-phenyldiazenyl-6-sulfonatonaphthalen-1-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C36H25N7O10S3.3Na/c37-21-7-6-20-16-34(56(51,52)53)35(36(44)27(20)17-21)43-42-31-13-15-33(29-19-24(55(48,49)50)9-11-26(29)31)41-40-30-12-14-32(39-38-22-4-2-1-3-5-22)28-18-23(54(45,46)47)8-10-25(28)30;;;/h1-19,44H,37H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |
InChI 键 |
PIQVJYULRMZYIJ-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=C(C=C7C=CC(=CC7=C6O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


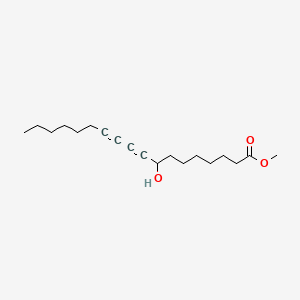
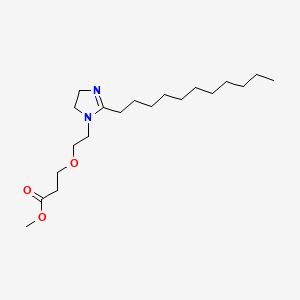

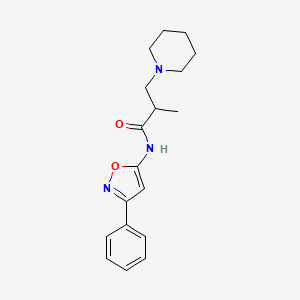
![5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole](/img/structure/B13809186.png)
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)
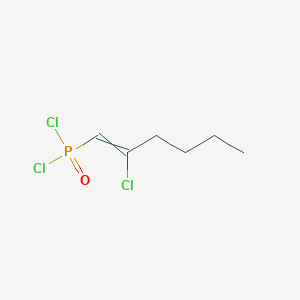
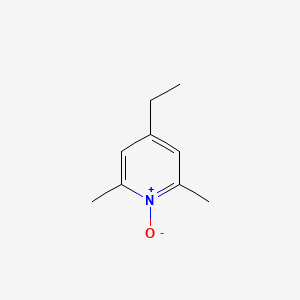
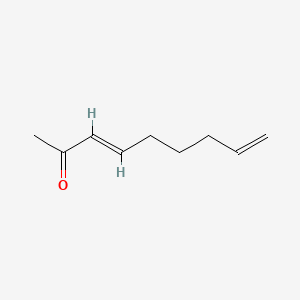
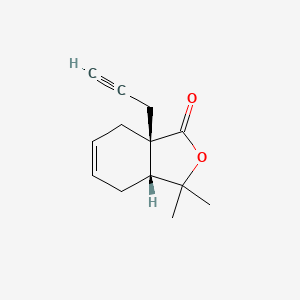
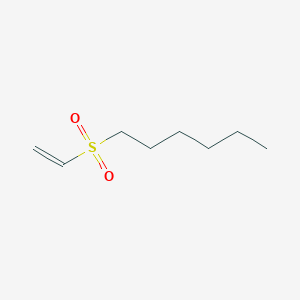
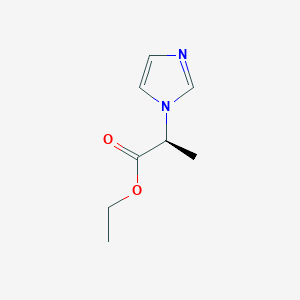
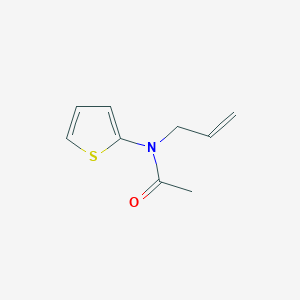
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-](/img/structure/B13809234.png)
